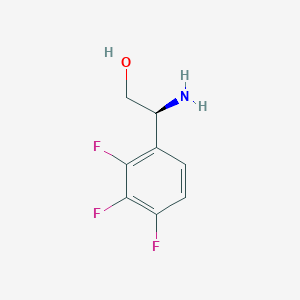
(S)-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
(S)-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol is a chiral compound that contains an amino group and a trifluorophenyl group
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of (S)-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol can be achieved through several methods. One common approach involves the reduction of the corresponding ketone using a chiral reducing agent. The reaction conditions typically include a solvent such as ethanol or methanol, and the reaction is carried out at room temperature or slightly elevated temperatures.
Industrial Production Methods
In an industrial setting, the production of this compound may involve the use of large-scale reactors and continuous flow processes to ensure high yield and purity. The choice of catalysts and solvents is optimized to minimize costs and environmental impact.
Análisis De Reacciones Químicas
Types of Reactions
(S)-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol undergoes various chemical reactions, including:
Oxidation: The amino group can be oxidized to form a nitro group.
Reduction: The compound can be reduced to form the corresponding amine.
Substitution: The trifluorophenyl group can undergo nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are commonly used.
Substitution: Nucleophiles such as hydroxide ions or amines can be used under basic conditions.
Major Products Formed
Oxidation: Formation of nitro derivatives.
Reduction: Formation of primary amines.
Substitution: Formation of substituted trifluorophenyl derivatives.
Aplicaciones Científicas De Investigación
(S)-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Studied for its potential effects on biological systems, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential use in the development of new pharmaceuticals, particularly in the treatment of neurological disorders.
Industry: Utilized in the production of specialty chemicals and materials.
Mecanismo De Acción
The mechanism of action of (S)-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The trifluorophenyl group enhances the compound’s binding affinity and selectivity, while the amino group can participate in hydrogen bonding and electrostatic interactions.
Comparación Con Compuestos Similares
Similar Compounds
®-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol: The enantiomer of the compound, with similar chemical properties but different biological activity.
2-amino-2-(2,4,5-trifluorophenyl)ethan-1-ol: A structural isomer with different substitution patterns on the phenyl ring.
2-amino-2-(3,4,5-trifluorophenyl)ethan-1-ol: Another structural isomer with different substitution patterns.
Uniqueness
(S)-2-amino-2-(2,3,4-trifluorophenyl)ethan-1-ol is unique due to its specific chiral configuration and trifluorophenyl substitution pattern. These features contribute to its distinct chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Fórmula molecular |
C8H8F3NO |
|---|---|
Peso molecular |
191.15 g/mol |
Nombre IUPAC |
(2S)-2-amino-2-(2,3,4-trifluorophenyl)ethanol |
InChI |
InChI=1S/C8H8F3NO/c9-5-2-1-4(6(12)3-13)7(10)8(5)11/h1-2,6,13H,3,12H2/t6-/m1/s1 |
Clave InChI |
ZOEZMOHRAWHLAH-ZCFIWIBFSA-N |
SMILES isomérico |
C1=CC(=C(C(=C1[C@@H](CO)N)F)F)F |
SMILES canónico |
C1=CC(=C(C(=C1C(CO)N)F)F)F |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


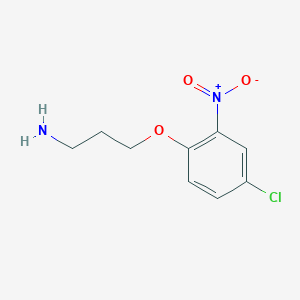
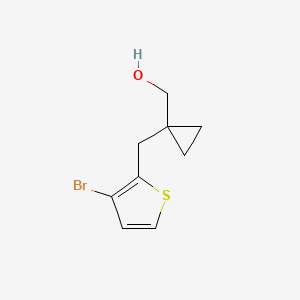
![tert-butylN-[(3R)-1-(piperidin-4-yl)pyrrolidin-3-yl]carbamate](/img/structure/B13603114.png)
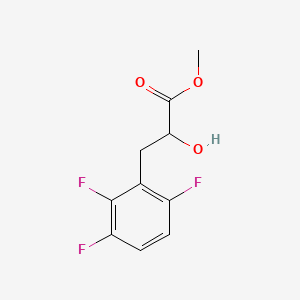
![C-[2-(2-Methoxy-naphthalen-1-yl)-cyclopropyl]-methylamine](/img/structure/B13603134.png)
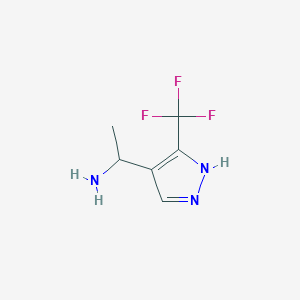
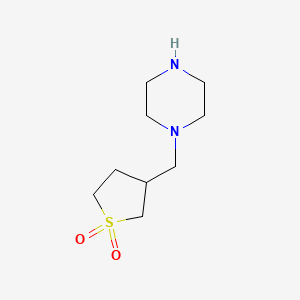
![7a-(4,4,5,5-Tetramethyl-1,3,2-dioxaborolan-2-yl)-octahydropyrano[3,4-c]pyrrole hydrochloride](/img/structure/B13603159.png)
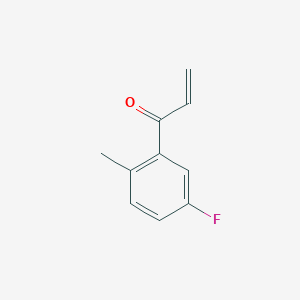
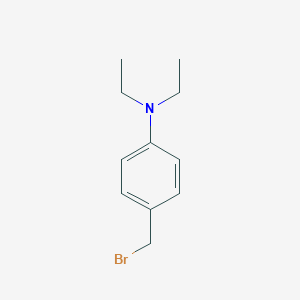
![[2-(Propan-2-yloxy)pyrimidin-5-yl]methanamine](/img/structure/B13603172.png)
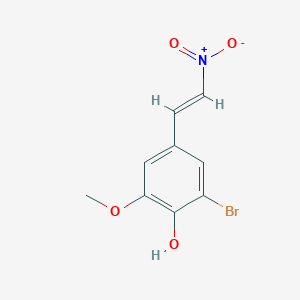
![O-[2-(Trifluoromethyl)benzyl]hydroxylamine](/img/structure/B13603180.png)
![[1-(Dimethylamino)cyclobutyl]methanolhydrochloride](/img/structure/B13603183.png)
